molecular formula C12H8FNO B1391531 2-(4-Fluorophenyl)isonicotinaldehyde CAS No. 1214368-14-5

2-(4-Fluorophenyl)isonicotinaldehyde

Cat. No. B1391531
M. Wt: 201.2 g/mol
InChI Key: UMICIVXTBAEPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)isonicotinaldehyde is a chemical compound with the molecular formula C12H8FNO . It is a unique chemical that is used in laboratory research and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)isonicotinaldehyde consists of 12 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . The molecular weight of this compound is approximately 201.2 g/mol .

Scientific Research Applications

1. Synthesis of 1,4-Dihydropyridinedicarboxylates

  • Application Summary: This compound is used in the synthesis of 1,4-dihydropyridinedicarboxylates, which are evaluated for their anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .
  • Methods of Application: The 1,4-dihydropyridinecarboxylates were prepared by the reaction of nicotinaldehydes with aminocrotonoates in the presence of p-TsOH at room temperature .
  • Results: Compounds diethyl 2,6-diphenyl-4-(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 4-(2-chloro-5-(4-fluorophenyl)pyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate were identified as potent anti-fungal agents . The compounds diethyl 2,6-dimethyl-4-(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate, dimethyl 4-(2-chloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate were identified as ABTS free radical scavengers . The compounds diethyl 4-(2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 4-(2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate denoted α-glucosidase inhibitory activity .

2. 2-CHLORO-6-(4-FLUOROPHENYL)ISONICOTINALDEHYDE

  • Application Summary: This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

3. 4-Pyridinecarboxaldehyde

  • Application Summary: This compound is used in the synthesis of 4′-pyridyl terpyridines, which have potential applications as anticancer and antimicrobial agents .

2. 2-CHLORO-6-(4-FLUOROPHENYL)ISONICOTINALDEHYDE

  • Application Summary: This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

3. 4-Pyridinecarboxaldehyde

  • Application Summary: This compound is used in the synthesis of 4′-pyridyl terpyridines, which have potential applications as anticancer and antimicrobial agents .

Safety And Hazards

While specific safety data for 2-(4-Fluorophenyl)isonicotinaldehyde is not available, it’s important to handle all chemical compounds with care. Personal protective equipment should be used and exposure to vapors, mist, or gas should be avoided .

properties

IUPAC Name

2-(4-fluorophenyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-3-1-10(2-4-11)12-7-9(8-15)5-6-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMICIVXTBAEPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)isonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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